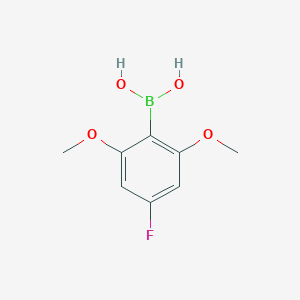

(4-Fluoro-2,6-dimethoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-fluoro-2,6-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFXJRGXNFZZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)F)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471703 | |

| Record name | (4-Fluoro-2,6-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512186-38-8 | |

| Record name | (4-Fluoro-2,6-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2,6 Dimethoxyphenyl Boronic Acid and Its Analogues

Conventional Synthetic Approaches

Traditional methods for synthesizing arylboronic acids have long relied on the generation of a nucleophilic organometallic species that is subsequently trapped by a boron-containing electrophile.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgresearchgate.net The reaction leverages the presence of a "Directed Metalation Group" (DMG) which coordinates to an alkyllithium reagent, increasing the kinetic acidity of the protons at the ortho position and directing deprotonation to that site. organic-chemistry.org

For the synthesis of (4-Fluoro-2,6-dimethoxyphenyl)boronic acid, the starting material is typically 1-fluoro-3,5-dimethoxybenzene. Both the methoxy (B1213986) (-OMe) groups and the fluorine (-F) atom can act as DMGs. organic-chemistry.orgresearchgate.net The synergistic effect of these groups strongly directs lithiation with a potent base, such as n-butyllithium or sec-butyllithium, to the C-2 position, which is situated between the two activating methoxy groups. The resulting aryllithium intermediate is highly reactive and is typically generated at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This intermediate is then quenched in situ by adding a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). A final aqueous acidic workup hydrolyzes the resulting boronate ester to afford the target boronic acid. researchgate.netresearchgate.net

Table 1: Typical Reagents and Conditions for Directed ortho-Lithiation and Borylation

| Step | Reagent/Condition | Purpose |

| Starting Material | 1-fluoro-3,5-dimethoxybenzene | Aromatic precursor with directing groups. |

| Lithiation | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in THF, -78 °C | Generates the ortho-lithiated intermediate. |

| Borylation | Triisopropyl borate or Trimethyl borate | Electrophilic boron source to trap the aryllithium. |

| Workup | Aqueous acid (e.g., HCl, H₂SO₄) | Hydrolyzes the boronate ester to the final boronic acid. |

Transition metal catalysis provides a complementary route that avoids the use of strongly basic organolithium reagents. The Miyaura borylation reaction is a prominent example, typically involving the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent. organic-chemistry.org

To synthesize the target compound via this method, a halogenated precursor such as 1-bromo-4-fluoro-2,6-dimethoxybenzene is required. This substrate is reacted with a diboron compound, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester. This pinacol (B44631) ester can then be hydrolyzed to the desired boronic acid. A key advantage is the high functional group tolerance compared to organolithium-based methods. organic-chemistry.org

Table 2: Key Components in Transition Metal-Catalyzed Borylation

| Component | Examples | Role in Reaction |

| Aryl Halide | 1-bromo-4-fluoro-2,6-dimethoxybenzene | Electrophilic coupling partner. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl moiety. |

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the C-B bond formation. |

| Ligand | SPhos, XPhos, dppf | Stabilizes and activates the metal catalyst. |

| Base | Potassium acetate (B1210297) (KOAc), Potassium carbonate (K₂CO₃) | Promotes the transmetalation step. |

A more modern and atom-economical approach is the direct borylation of an aromatic C-H bond, which circumvents the need for pre-functionalization with a halogen. msu.edu This methodology typically employs catalysts based on iridium or rhodium. organic-chemistry.orgmsu.edu For substrates like 1-fluoro-3,5-dimethoxybenzene, iridium catalysis is particularly effective. msu.edu

The reaction involves an iridium complex, often generated from precursors like [Ir(OMe)(COD)]₂, and a bipyridine-based ligand. This catalyst system can selectively activate a specific C-H bond on the aromatic ring for borylation with a reagent like B₂pin₂ or pinacolborane (HBpin). msu.edumdpi.com The regioselectivity is controlled by steric and electronic factors, with the catalyst often directing borylation to the most sterically accessible and/or electronically favorable position. A significant advantage of iridium catalysis is its remarkable tolerance for functional groups, including aryl halides, allowing for selective C-H activation over C-Br or C-Cl bonds. msu.edu

Advanced and Sustainable Synthetic Techniques

In line with the growing emphasis on environmentally responsible chemistry, new methods are being developed to improve the safety, efficiency, and sustainability of boronic acid synthesis.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.orgacs.org In the context of boronic acid synthesis, this involves several key considerations:

Atom Economy: Direct C-H borylation offers a higher atom economy than traditional methods that require the installation and subsequent replacement of a halogen atom. rsc.org

Catalysis: The use of catalytic amounts of transition metals or organocatalysts is preferable to stoichiometric reagents like organolithiums, which generate significant waste. acs.org

Safety: Avoiding pyrophoric and highly reactive reagents like n-BuLi enhances the intrinsic safety of the process.

Waste Reduction: Telescoping reactions into one-pot procedures, where intermediates are not isolated, minimizes solvent usage and waste generation from purification steps. msu.edu

Alternative Energy Sources: Photoredox catalysis represents an emerging green strategy, enabling the borylation of haloarenes under mild conditions using visible light, often at room temperature. organic-chemistry.org

Transition-metal-free approaches, such as photoinduced borylation of haloarenes, are also gaining traction as they eliminate the need for expensive and potentially toxic heavy metals. organic-chemistry.orgrsc.org

Continuous flow chemistry has emerged as a powerful technology for safely handling hazardous reactions and improving process efficiency. rudn.ru The synthesis of boronic acids via ortho-lithiation is an ideal candidate for this technology due to the use of pyrophoric organolithium reagents and the extremely fast, often mixing-controlled, reaction rates. organic-chemistry.orgacs.org

In a typical flow setup, streams of the aryl halide and the organolithium reagent are continuously pumped and combined in a micro- or meso-scale T-piece mixer. organic-chemistry.org The rapid and efficient mixing allows the lithium-halogen exchange or deprotonation to occur in fractions of a second. This reactive stream is then immediately merged with a third stream containing the borylating agent (e.g., trimethyl borate). acs.org The entire reaction sequence can be completed in under a second with remarkable throughput, potentially reaching grams per minute. acs.org This approach offers significant advantages over batch processing. organic-chemistry.orgacs.org

Table 3: Comparison of Batch vs. Continuous Flow for Lithiation/Borylation

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Handling of large quantities of pyrophoric reagents; risk of thermal runaway. | Small reaction volumes at any given time; superior heat transfer and control. organic-chemistry.org |

| Reaction Time | Minutes to hours, including slow addition times. | Milliseconds to seconds. acs.org |

| Temperature Control | Difficult to maintain homogeneity; potential for localized hot spots. | Excellent and precise temperature control. organic-chemistry.org |

| Mixing | Often inefficient and dependent on stirrer speed and vessel geometry. | Highly efficient and rapid mixing. acs.org |

| Scalability | Scale-up can be non-linear and challenging. | Straightforward scale-up by running the system for longer. organic-chemistry.org |

| Side Reactions | Increased potential for side reactions due to longer reaction times. | Minimized side reactions due to short residence time and precise control. |

Derivatization Strategies for this compound

The chemical reactivity of this compound allows for a variety of derivatization reactions. These strategies are crucial for developing new compounds with tailored properties for various applications in medicinal chemistry and materials science.

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's core structure. For arylboronic acids, including this compound, and their derivatives, oxidation and reduction reactions are of particular importance.

Oxidation: The boronic acid group can be oxidized to a hydroxyl group, converting the arylboronic acid into a phenol. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or other peroxy acids. The presence of electron-donating methoxy groups on the aromatic ring can influence the rate and efficiency of this oxidation. For fluorinated phenylboronic acids, the electronic properties of the fluorine substituent also play a role in their oxidative stability. daneshyari.comresearchgate.net Studies have shown that diminishing the electron density on the boron atom can enhance resistance to oxidation. daneshyari.comresearchgate.net

Reduction: While the boronic acid group itself is not typically reduced, other functional groups within a derivative of this compound can be. For instance, if an imine derivative is synthesized, the imine (C=N) bond can be readily reduced to an amine (C-N) bond. This reduction is commonly carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄). This two-step process of imine formation followed by reduction provides a versatile route to amino derivatives of the parent boronic acid.

The reaction of a boronic acid-containing aldehyde or an amine with a suitable partner can lead to the formation of boronic acid-imine derivatives, also known as Schiff bases. While specific literature on the synthesis of imine derivatives directly from this compound is not prevalent, analogous syntheses provide a clear methodological framework.

A general approach involves the condensation reaction between an amino-functionalized boronic acid and an aldehyde or ketone, or conversely, a formyl-functionalized boronic acid with a primary amine. For instance, a study detailed the synthesis of various boronic acid-imine compounds by reacting a formyl-substituted phenylboronic acid with different anilines. nih.gov In one example, 4-fluoro-3-formyl phenyl boronic acid was reacted with 2,6-dimethoxy aniline (B41778) in absolute ethanol (B145695) under reflux conditions to yield the corresponding imine derivative. nih.gov This reaction highlights a viable pathway for creating a diverse library of boronic acid-imine compounds.

The following table outlines the synthesis of analogous boronic acid-imine derivatives, demonstrating the general reaction conditions and types of products that can be obtained.

| Reactant 1 (Boronic Acid) | Reactant 2 (Amine/Aldehyde) | Product | Reaction Conditions | Melting Point (°C) |

|---|---|---|---|---|

| 3-Formyl phenyl boronic acid | 2,6-Dimethoxy aniline | 3-((2,6-dimethoxy phenyl imino) methyl) phenyl boronic acid | Absolute ethanol, reflux (100 °C), 24 h | 230–240 |

| 4-Flouro-3-formyl phenyl boronic acid | 2,6-Dimethoxy aniline | 3-((2,6-dimethoxy phenyl imino)methyl)-4-fluoro phenyl boronic acid | Absolute ethanol, reflux (100 °C), 24 h | >250 |

| 3-Formyl phenyl boronic acid | 4-Amino benzoic hydrazide | 3-((4-(hydrazine carbonyl) phenyl imino) methyl) phenyl boronic acid | Absolute ethanol, reflux (100 °C), 24 h | 350–355 |

| 4-Methoxy-3-formyl phenyl boronic acid | 4-Amino acetophenone | 3-((4-acetyl phenyl imino)methyl)-4-methoxy phenyl boronic acid | Absolute ethanol, reflux (100 °C), 24 h | 155 |

Cross Coupling Reactions Involving 4 Fluoro 2,6 Dimethoxyphenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. The use of (4-Fluoro-2,6-dimethoxyphenyl)boronic acid in this reaction is of particular interest due to the electronic and steric properties it imparts to the resulting biaryl products.

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a variety of coupling partners. The reaction generally shows good tolerance for a wide range of functional groups on the aryl or heteroaryl halide.

Typical reaction conditions involve a palladium catalyst, a base, and a suitable solvent. The choice of base and solvent can significantly influence the reaction's efficiency. For instance, potassium carbonate (K₂CO₃) is a commonly used base, often in combination with a solvent mixture like dimethylformamide (DMF) and water. Reaction temperatures can range from room temperature to elevated temperatures, such as 70°C or 110°C, to facilitate the coupling of less reactive substrates.

The substrate scope extends to various aryl and heteroaryl halides. While aryl bromides and iodides are common substrates, the development of highly active catalyst systems has made the coupling of more challenging aryl chlorides routine. The steric hindrance provided by the two ortho-methoxy groups on the boronic acid can be advantageous in certain synthetic applications, though it may also necessitate carefully optimized reaction conditions to achieve high yields.

Table 1: Representative Substrate Scope in Suzuki-Miyaura Coupling

| Aryl/Heteroaryl Halide | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Aryl Bromides | Fluorinated Biaryls | Pd catalyst, K₂CO₃, DMF/H₂O, 70-110°C | |

| Aryl Chlorides | Fluorinated Biaryls | Pd catalyst with specialized ligands, Base (e.g., K₃PO₄), Solvent (e.g., n-butanol) | |

| Heteroaryl Halides | Fluorinated Heterobiaryls | Pd catalyst, Base, Solvent |

The success of Suzuki-Miyaura couplings involving sterically hindered or electronically challenging substrates like this compound heavily relies on the catalytic system. Palladium complexes are the most extensively investigated catalysts for these reactions. The choice of ligand coordinated to the palladium center is critical for promoting the catalytic cycle efficiently.

For sterically demanding couplings, electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can help overcome the challenges posed by sterically hindered substrates. The development of palladium precatalysts, which readily form the active catalytic species, has also been a significant advancement, allowing for reactions to proceed under milder conditions and with lower catalyst loadings.

Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, have also been explored as recyclable alternatives to homogeneous systems for the synthesis of fluorinated biphenyl (B1667301) derivatives.

Table 2: Common Catalytic Systems and Ligands

| Catalyst/Precatalyst | Ligand | Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | High activity for sterically hindered and unactivated substrates. | |

| Buchwald-G3-XPhos | XPhos (integrated) | Precatalyst for efficient coupling of challenging substrates. | |

| Pd/C | PPh₃ (sometimes) | Heterogeneous, recyclable, industrially applicable. | |

| Pd Nanoparticles on Graphene | None | Heterogeneous, good versatility for fluorinated biphenyl synthesis. |

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and has been the subject of extensive study.

For the reaction to proceed, the boronic acid is typically activated by a base to form a more nucleophilic boronate species. Two primary pathways have been proposed for transmetalation: the "oxo-palladium pathway," involving a hydroxy-palladium complex, and the "boronate pathway," where the anionic boronate directly reacts with the palladium complex.

The steric bulk of the ortho-methoxy groups in this compound can influence the rate of transmetalation. While this steric hindrance can sometimes be challenging, it can also be exploited to achieve selective couplings in more complex molecules. The electron-donating nature of the methoxy (B1213986) groups increases the nucleophilicity of the ipso-carbon, which is a critical feature for the transfer of the aryl group from boron to palladium.

Other Boronic Acid-Mediated Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other important cross-coupling reactions.

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds, specifically C

Copper-Catalyzed Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group into aromatic rings is a crucial transformation in medicinal chemistry and materials science, as it can significantly enhance properties like metabolic stability and lipophilicity. nih.govorganic-chemistry.orgresearchgate.net Copper-catalyzed trifluoromethylation of arylboronic acids has emerged as a prominent method for creating C-CF₃ bonds due to the low cost and high efficiency of copper catalysts. nih.govrsc.org This process can be performed using nucleophilic, electrophilic, or radical trifluoromethylating reagents. nih.govbeilstein-journals.org

A general approach involves the reaction of an arylboronic acid with a trifluoromethylating agent in the presence of a copper catalyst. rsc.orgrsc.org Various sources for the CF₃ group have been developed, including electrophilic reagents like S-(trifluoromethyl)diphenylsulfonium salts (e.g., Umemoto's or Togni's reagents) and nucleophilic sources such as TMSCF₃ or K⁺[CF₃B(OMe)₃]⁻. nih.govbeilstein-journals.orgcas.cn

The proposed mechanism often involves the formation of a Cu-CF₃ intermediate. nih.govcas.cn For instance, when using an electrophilic S-(trifluoromethyl)diphenylsulfonium salt with copper(0) powder, it is suggested that a CuCF₃ species is formed. rsc.orgcas.cn This intermediate then undergoes transmetalation with the arylboronic acid. The resulting aryl-copper complex subsequently undergoes reductive elimination to yield the desired trifluoromethylated arene and a copper(I) species. cas.cn

The reaction conditions are generally mild and show tolerance for a variety of functional groups. rsc.orgresearchgate.net For example, a copper-catalyzed process using Umemoto's reagent was found to be insensitive to moisture and tolerated unprotected -OH and -NH groups. beilstein-journals.org Similarly, reactions employing YlideFluor as the CF₃ source with a CuI catalyst and LiOH as a base are compatible with a broad range of functional groups and are effective for heteroaryl substrates. organic-chemistry.org

A key challenge in the trifluoromethylation of arylboronic acids is the competing side reaction of protodeboronation (the replacement of the boronic acid group with a hydrogen atom). nih.govbeilstein-journals.org This is particularly relevant for electron-rich or sterically hindered boronic acids.

Table 1: Examples of Copper-Catalyzed Trifluoromethylation of Arylboronic Acid Derivatives

| CF₃ Source | Catalyst/Base/Solvent | Substrate Scope | Key Features | Citation |

|---|---|---|---|---|

| S-(trifluoromethyl)diphenylsulfonium salt | Cu(0) / NaHCO₃ / DMF-H₂O | Aryl, heteroaryl, alkenylboronic acids | Ligand-free conditions; functional group tolerance. | rsc.orgcas.cn |

| Umemoto's Reagent | CuOAc / Collidine / Ethyl Acetate (B1210297) | Aryl, heteroaryl, vinylboronic acids | Mild conditions (room temp); moisture tolerant. | rsc.orgbeilstein-journals.orgresearchgate.net |

| Potassium (trifluoromethyl)trimethylborate | Cu(OTf)₂ / O₂ (oxidant) / Dioxane | Arylboronic acid pinacol (B44631) esters | Minimizes protodeboronation by using boronic esters. | nih.govbeilstein-journals.org |

| YlideFluor | CuI / LiOH / THF | (Hetero)arylboronic acid pinacol esters | Mild conditions, high yields, applicable to drug molecules. | organic-chemistry.org |

| CF₃I | Ir/Cu dual catalysis / 2,6-lutidine / THF | (Hetero)arylboronic acids | Merger of photoredox and copper catalysis. | beilstein-journals.org |

Challenges and Strategies in Cross-Coupling of Fluorinated Aryl Boronic Acids

Fluorinated arylboronic acids, such as this compound, are valuable reagents in Suzuki-Miyaura cross-coupling reactions. However, their use is often complicated by challenges related to their stability and reactivity, primarily the phenomenon of protodeboronation and the influence of bulky ortho-substituents. bris.ac.ukmit.edu

Protodeboronation Phenomenon and Mitigation Approaches

Protodeboronation is a common and detrimental side reaction in which the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond (Ar–B(OH)₂ → Ar–H). rsc.orgnih.gov This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic properties, the reaction pH, and the presence of substituents on the aromatic ring. nih.govcore.ac.uk

The reaction can occur under both acidic and basic conditions. rsc.orgresearchgate.net Under basic conditions, which are typical for many Suzuki-Miyaura couplings, arylboronic acids form boronate anions ([ArB(OH)₃]⁻), which can be particularly susceptible to decomposition. nih.goved.ac.uked.ac.uk Electron-deficient arylboronic acids, including many fluorinated derivatives, can be unstable in basic aqueous media. core.ac.ukresearchgate.net The rate of protodeboronation often increases at higher pH, peaking when the pH is close to the pKa of the boronic acid. ed.ac.uked.ac.uk

Several strategies have been developed to suppress or circumvent protodeboronation:

Use of Boronic Esters and Trifluoroborates: Converting boronic acids into more stable derivatives like pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or potassium aryltrifluoroborates can significantly enhance stability. nih.govorganic-chemistry.orgrsc.orgrsc.org These groups protect the boronic acid functionality from degradation under the reaction conditions. bris.ac.uknih.gov MIDA boronates, for instance, are known to be stable to reduction, oxidation, and transmetalation. rsc.org

Slow-Release Strategy: This approach involves using a "masked" form of the boronic acid (such as a boronic ester or trifluoroborate) that slowly releases the active boronic acid into the reaction mixture. bris.ac.uked.ac.uk This maintains a low steady-state concentration of the unstable free boronic acid, minimizing its degradation while still allowing the cross-coupling reaction to proceed. bris.ac.uked.ac.uk

Anhydrous Conditions: Performing the reaction under anhydrous conditions can prevent the hydrolysis that leads to protodeboronation. ed.ac.uk

Development of Highly Active Catalysts: The use of highly efficient palladium precatalysts can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. mit.edu This enables couplings of notoriously unstable substrates, like polyfluorophenyl and some heteroaryl boronic acids, to proceed at room temperature with short reaction times. mit.edu

Careful Control of Reaction Conditions: A protocol using CsF as a base in isopropanol (B130326) has been shown to minimize protodeboronation for the coupling of heteroaryl boronic acids. rsc.org

Impact of Ortho-Substituents on Reactivity and Stability

The presence of substituents at the ortho positions of an arylboronic acid, such as the two methoxy groups in this compound, has a profound effect on the molecule's stability and reactivity in cross-coupling reactions. researchgate.net These effects are both steric and electronic in nature.

Stability:

Increased Protodeboronation: Arylboronic acids with two ortho-substituents, particularly electron-withdrawing groups like fluorine, are often highly susceptible to base-promoted protodeboronation. researchgate.netnih.gov Studies have shown that 2,6-disubstituted arylboronates can undergo facile C-B bond cleavage in aqueous basic conditions. researchgate.neted.ac.uknih.gov While methoxy groups are generally considered electron-donating, their presence in both ortho positions creates significant steric hindrance around the boron center, which can also influence stability.

Intramolecular Interactions: Ortho-alkoxy substituents can form intramolecular hydrogen bonds with the boronic acid's hydroxyl groups. researchgate.net This interaction stabilizes the tetrahedral boronate anion, thereby increasing the acidity of the boronic acid compared to its para-isomer. researchgate.net

Reactivity:

Steric Hindrance: The bulky ortho-substituents can sterically hinder the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium catalyst. nih.govacs.org This can significantly slow down or even inhibit the cross-coupling reaction.

Catalyst and Ligand Choice: Overcoming the steric challenge posed by di-ortho-substituted arylboronic acids often requires the use of specialized, highly active catalyst systems. For example, palladium precatalysts based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) have been developed to facilitate the coupling of sterically demanding substrates. mit.edu

Chelation Effects: In some cases, ortho-substituents can have a beneficial effect by participating in chelation with the metal center during the catalytic cycle. An ortho-methoxy group, for instance, can potentially coordinate to the palladium catalyst, influencing the regioselectivity and efficiency of the reaction. beilstein-journals.org

The combination of a para-fluoro substituent and two ortho-methoxy substituents in this compound presents a complex case. The fluorine atom is electron-withdrawing, which can contribute to instability towards protodeboronation. researchgate.net Simultaneously, the two bulky ortho-methoxy groups introduce significant steric hindrance while also potentially engaging in stabilizing intramolecular interactions. researchgate.netacs.org Successfully employing this substrate in cross-coupling reactions therefore requires careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, to favor the desired C-C bond formation over the competing protodeboronation pathway. mit.edu

Table 2: Summary of Ortho-Substituent Effects on Arylboronic Acids

| Feature | Effect of Ortho-Substituents | Specific Example/Observation | Citation |

|---|---|---|---|

| Stability | Increased susceptibility to base-promoted protodeboronation, especially with two EWGs. | 2,6-Dihalogenated arylboronic acids show rapid decomposition in basic media. | researchgate.neted.ac.uknih.gov |

| Acidity | Increased acidity due to stabilization of the boronate anion via intramolecular hydrogen bonds. | Ortho-alkoxy substituents form H-bonds with the B-OH group, increasing acidity. | researchgate.net |

| Reactivity | Steric hindrance can inhibit the transmetalation step of the Suzuki-Miyaura reaction. | Ortho-substituted boronic acids are often resistant to palladium-based coupling. | acs.org |

| Reaction Scope | Requires highly active catalysts and optimized conditions for successful coupling. | Specialized Pd-precatalysts with bulky phosphine ligands are needed for hindered substrates. | mit.edu |

| Chelation | Potential for beneficial chelation with the metal catalyst, influencing reaction outcomes. | Ortho-methoxy groups can chelate to palladium, affecting selectivity. | beilstein-journals.org |

Mechanistic Investigations and Catalytic Processes

Detailed Mechanistic Pathways of Boronic Acid Reactions

The reactivity of boronic acids is governed by a series of well-studied, yet complex, mechanistic steps. These pathways include activation by a base and potential side reactions such as homocoupling.

The activation of a boronic acid is a critical prerequisite for its participation in cross-coupling reactions. This activation is typically achieved through the use of a base. The generally accepted mechanism involves the interaction of the base (e.g., hydroxide, alkoxide, or carbonate) with the Lewis acidic boron atom of the boronic acid, R-B(OH)₂. This interaction forms a more nucleophilic "ate" complex, such as a trihydroxyboronate [R-B(OH)₃]⁻ or a related species. acs.orgacs.org This boronate species is significantly more electron-rich than the neutral boronic acid, which facilitates the crucial transmetalation step with the metal catalyst (e.g., palladium, nickel, or copper).

Pioneering studies have shown that the nature of the boronic acid influences its activation and stability. For instance, highly electron-deficient arylboronic acids, a category relevant to fluorinated compounds, can form trihydroxyboronates that are inherently unstable under aqueous basic conditions. acs.org The activation process is a delicate equilibrium, as excess base or harsh conditions can accelerate the undesired protodeboronation, where the C-B bond is cleaved to yield the parent arene. Mechanistic investigations have demonstrated that this base-catalyzed protodeboronation for electron-deficient systems may proceed through the liberation of a transient aryl anion. acs.org Therefore, the choice and concentration of the base are critical parameters to ensure efficient formation of the active boronate species while minimizing decomposition pathways.

A common side reaction in cross-coupling processes involving boronic acids is oxidative homocoupling, which results in the formation of a symmetrical biaryl (Ar-Ar) from two molecules of the boronic acid (Ar-B(OH)₂). This reaction has been leveraged as a synthetic method in its own right for creating symmetrical molecules and macrocycles. acs.orgnih.gov

The mechanism of palladium-catalyzed oxidative homocoupling has been a subject of detailed study. One proposed pathway begins with the reaction of a Pd(0) catalyst with an oxidant, often dioxygen, to form a palladium-peroxo complex, (L₂)Pd(O₂). acs.org This complex can then interact with the oxophilic boron atom of the boronic acid. The subsequent reaction with a second molecule of boronic acid leads to intermediates that ultimately undergo reductive elimination to form the biaryl product and regenerate a Pd(0) species, which can re-enter the catalytic cycle. acs.org

Alternatively, copper salts can also effectively catalyze the homocoupling of arylboronic acids. Mechanistic studies on copper-catalyzed pathways suggest a process that can involve successive B-to-Cu transmetalation steps. nih.gov The presence of a coordinating base is often essential to enable the initial transmetalation from the aryl boronic acid to the Cu(II) center, forming an aryl-copper intermediate. nih.gov Depending on the reaction conditions, the pathway can then proceed through different copper oxidation states to yield the homocoupled product.

Development and Characterization of Novel Catalytic Systems

The advancement of boronic acid chemistry is heavily reliant on the development of more efficient and robust catalysts. Research has focused on various transition metals, with palladium, nickel, copper, and iridium playing pivotal roles.

Palladium remains the most widely used metal for boronic acid cross-coupling (Suzuki-Miyaura reaction). Modern catalysis has shifted towards the use of well-defined precatalysts, which are stable, easy to handle, and generate the active, low-coordinate Pd(0) species in a controlled manner. For challenging substrates like (4-Fluoro-2,6-dimethoxyphenyl)boronic acid, which features both steric hindrance from the ortho-methoxy groups and electronic effects from the fluorine atom, advanced catalytic systems are required.

Boronic acids with fluorine substituents, particularly those that are polyfluorinated, are known to be susceptible to rapid protodeboronation under basic conditions, making them challenging coupling partners. nih.govnih.gov To address this, highly active palladium precatalysts have been developed. For example, a precatalyst based on the electron-rich, bulky biarylphosphine ligand XPhos allows for the rapid generation of the active XPhos-Pd(0) species at room temperature. This high activity enables the cross-coupling reaction to occur much faster than the competing boronic acid decomposition, leading to high yields of the desired product. nih.govnih.gov

For sterically demanding couplings, such as those involving di-ortho-substituted aryl halides and boronic acids, specialized ligands are crucial. Ligands like AntPhos have been shown to form highly reactive palladium catalysts that can overcome the steric hindrance and suppress side reactions like β-hydride elimination, facilitating the formation of highly substituted biaryls. rsc.org

Table 1: Performance of Palladium Precatalysts with Challenging Boronic Acids This table presents illustrative data for catalyst performance with substrates analogous to this compound, demonstrating the effectiveness of modern precatalysts.

| Catalyst System | Substrate Type | Conditions | Outcome | Reference |

| XPhos Precatalyst | Polyfluorophenyl boronic acids | Room temp or 40 °C, aq. K₃PO₄ | Fast reaction, excellent yields | nih.gov |

| Pd-AntPhos | Di-ortho-substituted aryl halides | 110-140 °C, K₃PO₄ | Good to excellent yields for sterically hindered couplings | rsc.org |

While palladium is highly effective, its cost and relative scarcity have driven research into catalysts based on more earth-abundant metals like nickel and copper.

Nickel catalysts have emerged as powerful alternatives for Suzuki-Miyaura cross-coupling reactions. They are particularly effective in activating challenging bonds, including the strong carbon-fluorine (C-F) bond. rsc.org Nickel systems, often employing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, can catalyze the coupling of aryl boronate esters with perfluorinated arenes. acs.org The choice of the boronic acid protecting group (e.g., pinacol (B44631) vs. neopentylglycol) can significantly influence reactivity in these systems. acs.org Furthermore, nickel catalysts have been developed that operate in environmentally friendly solvents like water, broadening the applicability of green chemistry principles to these transformations. acs.org

Copper catalysis is also of significant interest, particularly for homocoupling reactions as previously discussed, but also for cross-coupling. nih.gov While less common for Suzuki-type reactions than nickel, copper systems are crucial in other transformations of boronic acids, such as Chan-Lam amination. Mechanistic investigations into copper-catalyzed homocoupling reveal that the process is highly dependent on the presence of a base to facilitate B-to-Cu transmetalation, a step that is often disfavored compared to a second Cu-to-Cu transmetalation. nih.gov

Table 2: Examples of Nickel and Copper Catalyzed Reactions with Aryl Boronic Acids This table provides representative examples of Ni and Cu-catalyzed reactions, highlighting their utility with various functionalized aryl boronic acids.

A powerful, modern strategy for synthesizing aryl boronic acids is through direct C-H activation and borylation, a reaction prominently catalyzed by iridium complexes. This method allows for the conversion of a C-H bond on an aromatic ring directly to a C-B bond, often with high regioselectivity and functional group tolerance. nih.govacs.orgumich.edu

The most common catalytic system for this transformation involves an iridium(I) precursor, such as [Ir(OMe)COD]₂, and a bipyridine-type ligand. The reaction proceeds through a proposed Ir(III)/Ir(V) catalytic cycle. illinois.edu The regioselectivity of the borylation is primarily governed by steric effects, with the boryl group typically being installed at the least sterically hindered C-H position. umich.edu However, electronic effects also play a role, especially in heteroaromatic systems, where borylation often occurs distal to nitrogen atoms. nih.govacs.org

This methodology is exceptionally valuable for the late-stage functionalization of complex molecules, as it allows for the introduction of a versatile boronic acid handle onto an existing molecular scaffold. The resulting aryl boronate ester can then be used in subsequent cross-coupling reactions to rapidly generate a library of derivatives. nih.govacs.org For a substrate like a 1,3,5-trisubstituted benzene (B151609) ring, iridium-catalyzed borylation would be expected to selectively functionalize one of the available C-H positions based on the directing influence and steric bulk of the existing substituents.

Applications in Advanced Materials Science

Covalent Organic Frameworks (COFs) Development

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. Boronic acids are fundamental building blocks for COFs, forming robust boroxine (B1236090) or boronate ester linkages through self-condensation or condensation with diol-containing monomers. nih.govnih.gov While specific research detailing the use of (4-Fluoro-2,6-dimethoxyphenyl)boronic acid in COF synthesis is emerging, its structural motifs suggest significant potential. The fluorine and methoxy (B1213986) groups can influence the electronic properties and stacking behavior of the resulting COF layers, potentially enhancing their performance in specific applications. bldpharm.com

The synthesis of boronic acid-based COFs typically involves solvothermal methods, where the monomers are reacted in a high-boiling point solvent at elevated temperatures to facilitate the formation of a crystalline framework. nih.gov The general synthetic approach for a boronate ester-linked COF is depicted below:

Table 1: General Parameters for Boronate Ester-Linked COF Synthesis

| Parameter | Description | Typical Values |

|---|---|---|

| Monomers | Boronic acid and a polyol (e.g., diol, triol) | Equimolar ratios |

| Solvent | A mixture of a polar and a non-polar solvent | e.g., mesitylene/dioxane |

| Temperature | Elevated temperature to drive the condensation reaction | 80-120 °C |

| Time | Reaction time to allow for crystallization | 24-72 hours |

| Product | Crystalline, porous COF powder | - |

This table presents generalized conditions for boronate ester-linked COF synthesis and may vary depending on the specific monomers and desired COF structure.

The incorporation of this compound into COF structures is anticipated to yield materials with unique properties. The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boron center, potentially influencing the catalytic activity of the COF. nih.gov Furthermore, the methoxy groups can impact the framework's hydrophilicity and pore environment.

Functional Polymers and Fine Chemicals Production

Boronic acid-functionalized polymers are a significant class of materials with applications ranging from sensors to drug delivery systems. researchgate.netutwente.nl These polymers often exhibit responsiveness to stimuli such as pH and the presence of diols, a characteristic conferred by the boronic acid moiety. While direct polymerization of this compound into functional polymers is an area of active research, its derivatives are valuable in the production of fine chemicals through cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, frequently employs boronic acids to form carbon-carbon bonds. This compound can serve as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The fluorine and methoxy substituents can influence the reactivity and selectivity of the coupling reaction, as well as the properties of the final product.

Organic Semiconductors and Optoelectronic Materials

The unique electronic properties of organoboron compounds make them attractive candidates for use in organic semiconductors and optoelectronic devices. numberanalytics.com The incorporation of boron can lead to materials with high electron affinity and good charge transport characteristics. The presence of a fluorine atom in this compound can further enhance its electron-accepting properties, making it a promising building block for n-type organic semiconductors. nih.gov

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The efficiency and performance of OLEDs are highly dependent on the properties of the organic materials used in their construction. Boron-containing compounds have shown promise as host materials, emitters, and electron transport materials in OLEDs. bldpharm.com Materials derived from this compound are being explored for their potential in OLED applications. The electron-deficient nature of the boronic acid moiety, enhanced by the fluorine substituent, makes these materials suitable for facilitating electron injection and transport from the cathode to the emissive layer.

Table 2: Potential Roles of this compound Derivatives in OLEDs

| OLED Component | Function | Potential Benefit of the Boronic Acid Derivative |

|---|---|---|

| Electron Transport Layer (ETL) | Facilitates the transport of electrons from the cathode to the emissive layer. | Enhanced electron mobility due to the electron-deficient boron and fluorine atoms. |

| Host Material | Forms a matrix for the emissive dopant molecules. | High triplet energy and good film-forming properties. |

| Emissive Layer (EML) | Emits light upon recombination of electrons and holes. | Tunable emission color and high photoluminescence quantum yield. |

This table outlines the potential applications of materials derived from this compound in OLEDs based on the known properties of similar organoboron compounds.

Boron Chemistry in Novel Material Design

The versatility of boron chemistry provides a rich platform for the design of novel materials with tailored properties. mdpi.com The ability of the boronic acid group to undergo reversible covalent bonding with diols is a key feature that is being exploited in the development of self-healing materials, sensors, and drug delivery systems. researchgate.netutwente.nl The specific substitution pattern of this compound offers a unique handle to fine-tune the properties of these materials.

Research in this area is focused on leveraging the interplay between the fluorine and methoxy substituents to control the reactivity, stability, and supramolecular assembly of materials derived from this boronic acid. This includes the design of new polymers with enhanced thermal stability and specific recognition capabilities, as well as the development of advanced COFs for targeted applications.

Applications in Medicinal Chemistry and Drug Discovery

Synthesis of Biologically Active Molecules

The (4-fluoro-2,6-dimethoxyphenyl)boronic acid scaffold serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.

Boronic acids, in general, are recognized as a "privileged" structural motif in the design of enzyme inhibitors, particularly for serine proteases. The boron atom can form a stable, covalent, yet reversible bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. This interaction leads to potent and selective inhibition. While direct examples of this compound being the final active inhibitor are not prevalent in currently available literature, its role as a key building block in the synthesis of more complex inhibitors is implied by the frequent use of related fluorinated and methoxy-substituted phenylboronic acids in the development of enzyme inhibitors.

For instance, the broader class of peptidyl boronic acids has been extensively investigated as inhibitors of serine proteases like prostate-specific antigen (PSA), a key target in prostate cancer. A general synthetic strategy involves coupling a peptide sequence to a boronic acid warhead, where the specificity is dictated by the peptide sequence.

In the realm of kinase enzymes, which are critical targets in oncology and inflammatory diseases, the (4-fluoro-2,6-dimethoxyphenyl) moiety is a valuable component. The fluorine and methoxy (B1213986) substituents can influence the molecule's conformation and electronic properties, enabling specific interactions with the kinase active site. For example, related fluorinated phenylboronic acids have been utilized in the synthesis of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which have shown anticancer properties.

A notable example involves the synthesis of a potent and selective negative allosteric modulator (NAM) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for treating neuropsychiatric disorders. In this work, a closely related compound, (2-fluoro-4-methoxyphenyl)boronic acid, was used in a Suzuki coupling reaction to construct the core of the final PET imaging ligand. This highlights the utility of the fluoromethoxy-substituted phenylboronic acid scaffold in generating receptor modulators.

Furthermore, research into antagonists for the chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases, has led to the discovery of potent noncompetitive antagonists containing a boronic acid moiety. While not employing the exact this compound, these studies demonstrate the potential of the boronic acid functional group in designing receptor antagonists.

Compound as a Scaffold for Rational Drug Design

The (4-fluoro-2,6-dimethoxyphenyl) group serves as a valuable scaffold in rational drug design, providing a rigid and well-defined platform for the spatial arrangement of other functional groups. Its predictable geometry allows medicinal chemists to design molecules with specific three-dimensional structures that can precisely fit into the binding sites of target proteins.

The fluorine and dimethoxy substituents offer multiple points for modification, enabling the fine-tuning of a molecule's properties. For example, the fluorine atom can be strategically positioned to interact with specific amino acid residues in a protein's active site, thereby enhancing binding affinity and selectivity. The methoxy groups can be altered to modulate solubility and metabolic stability. This modularity makes the (4-fluoro-2,6-dimethoxyphenyl) scaffold a versatile tool for lead optimization in drug discovery programs.

While specific examples detailing the use of this compound as the central scaffold from the outset of a drug design campaign are not extensively documented, its frequent appearance as a building block in complex, biologically active molecules attests to its importance in scaffold-based drug discovery.

Strategies for Medicinal Chemistry Optimization (e.g., bioisosteric replacement, "magic methylation")

The this compound motif is instrumental in various medicinal chemistry optimization strategies aimed at improving the efficacy, selectivity, and pharmacokinetic properties of drug candidates.

One such strategy is bioisosteric replacement , where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. The boronic acid group itself can be considered a bioisostere of a carboxylic acid. Furthermore, the fluorine atom is a well-known bioisostere of a hydrogen atom or a hydroxyl group. Its introduction can significantly alter the electronic properties of the aromatic ring and improve metabolic stability by blocking sites of oxidative metabolism.

A particularly relevant strategy is the concept of "magic methylation." This refers to the introduction of a methyl group, often adjacent to a key interacting moiety, which can lead to a significant improvement in binding affinity and selectivity. The two methoxy groups in this compound can be considered in the context of this strategy. In a study on boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds as dual CLK/ROCK inhibitors, the introduction of methoxy groups was a key design element that contributed to the compounds' activity and selectivity. This highlights how the strategic placement of methoxy groups, a feature of the title compound, can be a powerful tool in medicinal chemistry.

Compound Names Mentioned

| Compound Name |

| This compound |

| (2-fluoro-4-methoxyphenyl)boronic acid |

| Boronic acid |

| Carboxylic acid |

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₀BFO₄ |

| Molecular Weight | 199.97 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 512186-38-8 |

| Primary Application | Suzuki-Miyaura coupling reactions |

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific docking studies on (4-Fluoro-2,6-dimethoxyphenyl)boronic acid are not extensively documented in publicly available literature, the general principles of boronic acid-protein interactions provide a framework for understanding its potential behavior.

Boronic acids are well-known for their ability to form reversible covalent bonds with the hydroxyl groups of serine residues within the active sites of serine proteases, a class of enzymes implicated in various physiological and pathological processes. The boron atom acts as a Lewis acid, readily accepting a lone pair of electrons from the serine hydroxyl group to form a tetrahedral boronate intermediate. This interaction is often further stabilized by hydrogen bonds with other residues in the active site.

In the case of this compound, the 2,6-dimethoxy groups are expected to play a significant role in the binding orientation. These bulky ortho substituents can induce a twist in the phenyl ring relative to the boronic acid group, influencing how the molecule fits into a binding pocket. This steric hindrance can either be detrimental, by preventing access to the active site, or beneficial, by locking the molecule into a specific, high-affinity conformation. The 4-fluoro substituent, being a relatively small and electronegative atom,

Structure Activity Relationships Sar in 4 Fluoro 2,6 Dimethoxyphenyl Boronic Acid Derivatives

Influence of Fluoro and Dimethoxy Substituents on Electronic and Steric Properties

The electronic nature of an arylboronic acid is a key determinant of its Lewis acidity and its reactivity in catalytic cycles like the Suzuki-Miyaura coupling. In (4-Fluoro-2,6-dimethoxyphenyl)boronic acid, the substituents exert opposing electronic effects.

The fluorine atom at the para-position is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom, which generally increases the Lewis acidity of the boronic acid. Phenylboronic acids with electron-withdrawing substituents typically exhibit lower pKa values. nih.gov

Conversely, the two methoxy (B1213986) groups at the ortho-positions (2 and 6) are electron-donating through resonance (+R effect), where the oxygen lone pairs can donate electron density to the aromatic π-system. This effect would typically decrease the Lewis acidity of the boron center. However, the most significant contribution of the 2,6-dimethoxy groups is their profound steric hindrance. These bulky groups flank the boronic acid moiety, physically impeding the approach of other molecules and influencing the conformation of the boronic acid group relative to the phenyl ring.

The combined result is a molecule where the Lewis acidity is subtly modulated by the push-pull electronics, but its interaction with other chemical entities is dominated by the steric bulk of the ortho-methoxy groups.

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Fluoro (-F) | 4 (para) | Strongly Electron-Withdrawing (-I) | Minimal |

| Dimethoxy (-OCH3) | 2, 6 (ortho) | Electron-Donating (+R) | High |

Conformational Analysis and its Impact on Reactivity

The conformation of an arylboronic acid, specifically the dihedral angle between the phenyl ring and the C-B bond, is critical for its reactivity. In unsubstituted phenylboronic acid, the molecule is largely planar, allowing for effective conjugation between the aromatic π-system and the empty p-orbital on the sp²-hybridized boron atom. wikipedia.org

The presence of the two bulky methoxy groups at the ortho positions in this compound forces the boronic acid group, -B(OH)₂, to twist significantly out of the plane of the phenyl ring to minimize steric repulsion. Computational and X-ray diffraction studies on similarly hindered 2,6-disubstituted phenylboronic acids have shown that this dihedral angle can approach 90°. nih.gov

This perpendicular conformation has two major consequences for reactivity:

Reduced Conjugation: The orbital overlap between the boron's empty p-orbital and the phenyl π-system is minimized. This electronic decoupling can influence the energetics of reaction intermediates.

Steric Shielding: The ortho-methoxy groups act as "gatekeepers," sterically shielding the boron atom. This can hinder the approach of the palladium catalyst during the transmetalation step of Suzuki-Miyaura cross-coupling reactions, often requiring more forcing reaction conditions or specialized catalyst systems to achieve good yields.

| Compound Feature | Unsubstituted Phenylboronic Acid | This compound (Predicted) |

|---|---|---|

| Ortho Substituents | -H | -OCH3 |

| C-C-B-O Dihedral Angle | ~0° or 180° (Planar) | ~90° (Perpendicular) |

| π-Conjugation to Boron | Effective | Minimal |

| Catalyst Accessibility | High | Sterically Hindered |

Effects of Substituent Patterns on Stability and Decomposition Pathways

The stability of arylboronic acids is a critical factor in their storage and utility. A common decomposition pathway is protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene and boric acid. acs.orgnih.gov

The substituent pattern of this compound has a complex influence on its stability.

Steric Protection: The bulky ortho-methoxy groups can physically shield the boronic acid from attack by water or other reagents that might promote decomposition, which would suggest enhanced stability.

Electronic Effects: The electron-withdrawing fluoro group can make the aryl group a better leaving group, potentially accelerating protodeboronation, especially under basic conditions where a transient aryl anion-like species may be involved. acs.org

Steric Strain: Research on other 2,6-disubstituted arylboronic acids has revealed that severe steric hindrance can paradoxically lead to instability. acs.orgnih.gov The mechanism of base-mediated protodeboronation involves the formation of a tetrahedral boronate intermediate [Ar-B(OH)₃]⁻. When significant steric strain is present in the trigonal boronic acid, this strain can be exacerbated in the more crowded tetrahedral intermediate. The relief of this strain can act as a driving force to accelerate the cleavage of the C-B bond and subsequent decomposition. nih.gov

| Factor | Influence on Stability of this compound |

|---|---|

| pH | Decomposition (protodeboronation) is often accelerated under both acidic and, particularly, basic conditions. acs.org |

| Steric Shielding (Ortho-groups) | May slow decomposition by sterically blocking attacking reagents. |

| Steric Strain (Ortho-groups) | Can accelerate base-mediated protodeboronation by destabilizing the tetrahedral boronate intermediate. nih.gov |

| Electronic Effects (Para-fluoro) | Electron-withdrawing nature can increase susceptibility to nucleophilic attack and facilitate C-B bond cleavage. |

Future Research Directions and Emerging Trends

Development of More Efficient and Selective Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and (4-Fluoro-2,6-dimethoxyphenyl)boronic acid is a frequent participant. wwjmrd.comlibretexts.org A significant challenge in reactions involving this and other sterically hindered boronic acids is the slow reaction rate and potential for side reactions. wwjmrd.comnih.gov Future research is heavily focused on the development of palladium-based catalysts with enhanced activity and selectivity.

Recent advancements have seen the introduction of new generations of phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) palladium complexes that are more effective for sterically demanding substrates. wwjmrd.comresearchgate.net For instance, the use of bulky, electron-rich phosphine ligands can facilitate the challenging oxidative addition and reductive elimination steps in the catalytic cycle. wwjmrd.com Furthermore, catalyst systems that operate under milder conditions are being explored to improve the functional group tolerance and reduce energy consumption. rsc.org The development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, also presents a promising avenue for creating more sustainable and recyclable catalytic systems. nih.gov

A key trend is the design of catalytic systems that can overcome the inherent challenges of polysubstituted arylboronic acids. beilstein-journals.org This includes the development of palladium precatalysts that can be activated under conditions where the boronic acid itself is less prone to decomposition. rsc.org The combination of different metals in bimetallic nanoparticles is another area of active investigation, with the aim of achieving synergistic effects that enhance catalytic performance. nih.gov

Exploration of Novel Reaction Pathways and Transformations

Beyond the well-trodden path of Suzuki-Miyaura coupling, researchers are exploring novel reaction pathways for this compound. A significant area of interest is the development of transition-metal-free functionalization reactions. nih.gov These reactions offer an alternative to traditional cross-coupling methods and can avoid the use of potentially toxic and expensive heavy metals. For example, methods for the ipso-hydroxylation, amination, and halogenation of arylboronic acids using versatile reagents are being developed. nih.gov

Another emerging trend is the use of boronic acids in photochemical reactions. Light-mediated reactions can often proceed under very mild conditions and can enable transformations that are not accessible through traditional thermal methods. For instance, the photochemical carboborylation of α,β-unsaturated ketones with boronic acids has been reported. rsc.org

The acyl Suzuki cross-coupling is another area of growing interest, allowing for the synthesis of ketones from boronic acids and various acyl electrophiles. mdpi.com This provides a catalytic alternative to classical methods like Friedel-Crafts reactions. mdpi.com The development of new catalyst systems is crucial for expanding the scope of these reactions to include less reactive starting materials. mdpi.com

Integration with High-Throughput Synthesis and Screening Platforms

The demand for new molecules in drug discovery and materials science has driven the development of high-throughput synthesis and screening platforms. The integration of this compound and other boronic acids into these automated systems is a key trend. acs.org

Flow chemistry is a powerful tool for high-throughput synthesis, allowing for precise control over reaction parameters and enabling the rapid production of compound libraries. rsc.org The use of boronic acids in continuous flow Suzuki-Miyaura reactions has been demonstrated, offering advantages in terms of scalability and safety. rsc.org

Furthermore, robotic systems are being developed to automate the entire process of chemical synthesis, from reaction setup to purification and analysis. beilstein-journals.org These "robotic alchemists" can perform a large number of experiments in a short amount of time, accelerating the discovery of new reactions and molecules. beilstein-journals.org The development of analytical methods, such as ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS), is also crucial for the high-throughput analysis of boronic acids and their reaction products. rsc.org This enables rapid reaction monitoring and quality control in automated synthesis workflows. rsc.org

The following table provides a summary of the emerging trends in the application of this compound and related compounds:

| Research Area | Key Developments | Future Outlook |

| Catalytic Systems | New phosphine ligands and NHC-Pd complexes. wwjmrd.comresearchgate.net | More efficient, selective, and sustainable catalysts. |

| Heterogeneous palladium nanoparticle catalysts. nih.gov | Increased use of recyclable and eco-friendly systems. rsc.org | |

| Bimetallic nanoparticle catalysts. nih.gov | Exploration of synergistic catalytic effects. | |

| Reaction Pathways | Transition-metal-free functionalizations. nih.gov | Greener and more cost-effective synthetic routes. |

| Photochemical transformations. rsc.org | Access to novel chemical space under mild conditions. | |

| Acyl Suzuki cross-coupling. mdpi.com | Expanded scope for the synthesis of ketones. | |

| High-Throughput Platforms | Integration with flow chemistry systems. rsc.org | Rapid library synthesis and reaction optimization. |

| Use in robotic synthesis platforms. beilstein-journals.org | Accelerated discovery of new molecules and reactions. | |

| Advanced analytical methods (UPLC-ESI-MS). rsc.org | Real-time monitoring and quality control in automated synthesis. |

Q & A

Q. What synthetic strategies are recommended for preparing (4-Fluoro-2,6-dimethoxyphenyl)boronic acid, and how do substituents influence reaction yields?

The synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of pre-aromatic systems. For substituted derivatives like this compound, steric and electronic effects from substituents (e.g., fluorine and methoxy groups) can hinder or facilitate boronation.

- Methodology : Use palladium-catalyzed borylation of aryl halides or directed ortho-metalation followed by trapping with borate esters. Fluorine substituents may stabilize intermediates via electron-withdrawing effects, while methoxy groups could sterically hinder coupling .

- Optimization : Monitor reaction progress via <sup>11</sup>B NMR to track boronic acid formation and quantify impurities like boroxines .

Q. How can researchers characterize the purity and stability of this compound under storage conditions?

Boronic acids are prone to dehydration, forming boroxines (cyclic trimers), which complicates purity assessment.

- Analytical Tools :

- MALDI-MS : Derivatize with diols (e.g., mannitol) to suppress boroxine formation and enhance ionization efficiency .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and degradation pathways (e.g., mass loss at ~200–300°C indicates decomposition) .

- <sup>19</sup>F NMR : Track fluorine substituent integrity, which is critical for downstream applications .

Q. What are the key considerations for designing binding assays to study diol interactions with this boronic acid?

Boronic acids reversibly bind 1,2- or 1,3-diols (e.g., sugars) via esterification, with binding constants (Ka) influenced by pH and substituents.

- Experimental Design :

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery?

Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., fluorine’s electronegativity, methoxy’s electron-donating nature) on boronic acid reactivity.

Q. What mechanistic insights explain the anticancer activity of boronic acid derivatives, and how might this compound be optimized?

Boronic acids inhibit proteasomes (e.g., Bortezomib) via covalent binding to catalytic threonine residues. The fluorinated, methoxy-substituted structure may enhance target selectivity.

Q. How does the fluorinated aromatic ring influence this boronic acid’s potential as a flame retardant?

Fluorine enhances thermal stability and reduces flammability by forming char layers. Methoxy groups may act as gas-phase radical scavengers.

Q. What challenges arise when integrating this boronic acid into glucose-responsive hydrogels for medical sensors?

The compound’s diol-binding kinetics must match physiological glucose fluctuations (~mM levels).

- Optimization Strategies :

Data Contradictions and Resolution

Q. Discrepancies in reported binding constants for boronic acids and sugars: How to reconcile?

Variations in Ka values arise from pH, temperature, and measurement techniques (e.g., fluorescence vs. NMR).

Q. Conflicting evidence on boronic acid cytotoxicity: What factors determine biocompatibility?

Cytotoxicity depends on substituent electronegativity and cell permeability. Fluorine can reduce off-target interactions by increasing hydrophobicity.

- Testing Framework :

Methodological Tables

Q. Table 1. Key Analytical Techniques for Boronic Acid Characterization

Q. Table 2. Substituent Effects on Boronic Acid Reactivity

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| -F | Electron-withdrawing | Enhances Lewis acidity, ↑ diol Ka |

| -OCH3 | Electron-donating | Steric hindrance may ↓ coupling yields |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.